Anisole;1H-indole-2-carbaldehyde
Description
Anisole (methoxybenzene, C₆H₅OCH₃, CAS 100-66-3) is a simple aromatic ether widely studied in catalytic hydrogenolysis and biomass conversion. It serves as a model compound for lignin-derived oxygenates, with applications in bio-oil upgrading to hydrocarbons like benzene . Key reactions include demethoxylation over Cu (111) or Pt/Al₂O₃ catalysts, governed by first-order kinetics .
1H-Indole-2-carbaldehyde (C₉H₇NO, CAS 771-50-6) is a heterocyclic aldehyde with a formyl group at position 2 of the indole ring. It is a precursor in pharmaceutical and organic synthesis, such as forming thiazol-indole hybrids via condensation with aminothiazolones . Its derivatives exhibit varied reactivity based on substituent positions, as seen in isomers like indole-3- and -4-carbaldehydes .
Properties
IUPAC Name |
anisole;1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.C7H8O/c11-6-8-5-7-3-1-2-4-9(7)10-8;1-8-7-5-3-2-4-6-7/h1-6,10H;2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGWZCPAPQJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1.C1=CC=C2C(=C1)C=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties and Reactivity of Anisole and Analogues
Key Findings :
- Reactivity: Catechol exhibits higher reactivity than anisole in hydrogenolysis due to its dual hydroxyl groups, which facilitate dehydroxylation . Anisole’s methoxy group requires higher energy for demethoxylation, making it less reactive .
- Selectivity : Ortho-substituents (e.g., in guaiacol) improve benzene selectivity by stabilizing intermediates on catalyst surfaces .
- Catalytic Pathways : Pt/Al₂O�3 converts anisole via hydrodeoxygenation (HDO) and hydrogenation, while Cu (111) favors direct demethoxylation .
Table 2: Comparison of 1H-Indole-2-Carbaldehyde with Isomers
Key Findings :
- Physical Properties : Melting points vary significantly with substituent position. Indole-2-carbaldehyde has the highest (232–234°C), likely due to stronger crystal packing .
- Synthesis: Indole-2-carbaldehyde derivatives are synthesized via condensation (e.g., with aminothiazolones in acetic acid) , while indole-3-carboxaldehyde uses Friedel-Crafts acylation .
- Reactivity : The aldehyde group at position 2 enhances electrophilicity, enabling nucleophilic additions critical for heterocyclic hybrid formation .
Mechanistic and Catalytic Insights
- Demethoxylation proceeds via cleavage of the C–O bond in the methoxy group, forming phenol intermediates .
- 1H-Indole-2-Carbaldehyde : The electron-withdrawing aldehyde group at position 2 directs electrophilic substitution to positions 5 and 7 of the indole ring. This regioselectivity is exploited in synthesizing bioactive compounds .
Preparation Methods
Knoevenagel Condensation and Azidocinnamate Formation
Methyl 2-azidoacetate (14 ) undergoes Knoevenagel condensation with 4-methoxybenzaldehyde (15 ) in the presence of methoxide ions. Optimized molar ratios (1:3:3 for benzaldehyde:azidoacetate:methoxide) and low-temperature conditions (−20°C to 0°C) yield methyl 2-azido-3-(4-methoxyphenyl)acrylate (16 ) in 58–93% yield. Elevated azidoacetate stoichiometry (1:10:10) enhances yields to 93% for unhindered substrates.
Thermolytic Cyclization to Indole-2-carboxylates
The azidocinnamate 16 undergoes thermolytic cyclization in anhydrous xylene (40 mM concentration) at reflux, forming methyl 5-methoxy-1H-indole-2-carboxylate (17 ) in 88.6–94.6% yield. Dilute conditions prevent dimerization, while iron(II) triflate catalysis in tetrahydrofuran (THF) offers marginal improvements for electron-deficient substrates.
Harley-Mason’s Reduction-Oxidation Protocol
Harley-Mason’s method converts indole-2-carboxylate esters to the corresponding aldehydes via a two-step reduction-oxidation sequence.
Reduction of Indole-2-carboxylates to 2-Hydroxymethylindoles
Methyl 5-methoxy-1H-indole-2-carboxylate (4a ) is reduced with lithium aluminium hydride (LiAlH₄) in dry ether, yielding 5-methoxy-1H-indole-2-methanol (7a ) as a crystalline intermediate. Stoichiometric LiAlH₄ (2.5 eq.) ensures complete reduction, with yields exceeding 85%.
Oxidation to 5-Methoxy-1H-indole-2-carbaldehyde
The alcohol 7a is oxidized with activated manganese dioxide (MnO₂) in anhydrous dichloromethane, affording 5-methoxy-1H-indole-2-carbaldehyde (8a ) in 41% yield after chromatographic purification. Prolonged reaction times (12–24 h) and exclusion of moisture are critical to minimizing overoxidation byproducts.
Taylor’s Oxidation of 2-Hydroxymethylindoles
Taylor’s method directly oxidizes 2-hydroxymethyl-5-methoxyindole (7a ) to the aldehyde using potassium permanganate (KMnO₄) in acetone. However, this route suffers from poor yields (≤20%) due to competing side reactions, including indole ring degradation and aldehyde dimerization.
Comparative Analysis of Synthesis Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hemetsberger–Knittel | Knoevenagel, cyclization | 88–94 | High regioselectivity, scalable | Requires anhydrous conditions |
| Harley-Mason | LiAlH₄ reduction, MnO₂ oxidation | 41 | Reliable, avoids harsh oxidants | Low yield, laborious purification |
| Taylor | KMnO₄ oxidation | ≤20 | Single-step | Poor yield, side reactions |
Optimization Strategies and Challenges
Regiochemical Control in Hemetsberger–Knittel Synthesis
Substituted benzaldehydes influence indole substitution patterns. For example, 4-methoxybenzaldehyde yields exclusively 5-methoxyindole-2-carboxylates, whereas 3-methoxybenzaldehyde produces regioisomeric mixtures. Steric and electronic effects during cyclization dictate positional selectivity.
Q & A
Q. What are the common synthetic routes for preparing 1H-indole-2-carbaldehyde derivatives, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : 1H-Indole-2-carbaldehyde derivatives are synthesized via formylation reactions using Vilsmeier-Haack conditions (POCl₃/DMF) or direct oxidation of indole-2-methanol. Optimization involves:
- Temperature control : Maintaining 0–5°C during formylation minimizes side reactions .
- Catalyst selection : Lewis acids like ZnCl₂ improve regioselectivity in electrophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How can the catalytic conversion of anisole be monitored, and what analytical techniques are suitable for identifying primary products?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies anisole consumption and detects intermediates like phenol and methylcyclohexane .
- Kinetic analysis : Pseudo-first-order rate constants are calculated using time-dependent concentration profiles (e.g., Pt/Al₂O₃ catalysis in H₂ at 300°C) .
- In situ FTIR spectroscopy : Tracks C-O bond cleavage in real-time during hydrodeoxygenation .
Q. What are the key structural characterization techniques for confirming the identity of 1H-indole-2-carbaldehyde derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic P21/c space group for 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, a=12.6886 Å, β=105.374°) .
- NMR spectroscopy :
- ¹H NMR : Aldehyde protons appear at δ 9.8–10.2 ppm; indole NH signals at δ 11.5–12.0 ppm .
- ¹³C NMR : Carbonyl carbons resonate at δ 185–190 ppm .
Advanced Research Questions
Q. How do substituents (e.g., fluoro, methoxy) at the 5-, 6-, or 7-positions of 1H-indole-2-carbaldehyde affect its electronic properties and reactivity?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict electrophilic/nucleophilic sites. For example, 7-fluoro substitution increases electrophilicity at C3 due to inductive effects .
- Cyclic voltammetry : Measures redox potentials; electron-withdrawing groups (e.g., -F) lower HOMO energies, reducing oxidation susceptibility .
Q. What strategies can resolve contradictions in kinetic data when analyzing anisole conversion over different catalysts?
- Methodological Answer :
- Mechanistic studies : Use isotopic labeling (e.g., D₂ instead of H₂) to distinguish hydrogenation pathways .
- Activation energy comparison : Arrhenius plots (ln k vs. 1/T) identify rate-limiting steps (e.g., methyl group transfer vs. hydrodeoxygenation) .
- Catalyst characterization : TEM and XPS assess metal dispersion and oxidation states, which correlate with activity discrepancies .
Q. How do 1H-indole-2-carbaldehyde derivatives interact with biomolecules (e.g., enzymes or DNA), and what experimental assays validate these interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina predicts binding modes with targets like cytochrome P450 (binding energy < -8 kcal/mol suggests strong inhibition) .
- Fluorescence quenching : Monitor tryptophan residue interactions in albumin (Stern-Volmer plots quantify binding constants) .
- MTT assays : Evaluate cytotoxicity in cancer cell lines (IC₅₀ values < 10 μM indicate therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
